N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
Description
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole scaffold substituted with a fluorine atom at position 4 and a pyrazole moiety linked via a carboxamide bond. Its molecular structure combines key pharmacophoric elements, including a thiazole ring (known for metabolic stability and hydrogen-bonding capacity) and a fluorinated aromatic system (enhancing lipophilicity and target binding affinity).
Properties
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN5OS2/c1-10-7-16(22-18(26)11-5-6-13-15(8-11)27-9-21-13)25(24-10)19-23-17-12(20)3-2-4-14(17)28-19/h2-9H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBQVZHKSSCFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C18H15FN4OS2
- Molecular Weight: 374.46 g/mol
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrazole Group: The pyrazole ring is introduced via a condensation reaction with suitable hydrazones or hydrazides.
- Amidation Reaction: The final step involves the formation of the amide bond with carboxylic acid derivatives, leading to the target compound.
Antimicrobial Properties
Research indicates that compounds related to benzothiazoles exhibit significant antimicrobial activity against various pathogens. For instance:
- Studies have shown that benzothiazole derivatives demonstrate efficacy against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.025 to 2.609 mM for various derivatives .
Anticancer Activity
The compound exhibits potential anticancer properties by modulating specific molecular targets:
- It has been reported that benzothiazole derivatives can inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
- Receptor Binding: It may interact with specific receptors, altering signaling pathways associated with cell growth and survival.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its analogs:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide have been evaluated for their efficacy against various cancer cell lines, including leukemia and solid tumors.
Case Study:
A study synthesized several thiazole derivatives, which were tested for cytotoxicity against human cancer cell lines. The results showed that certain compounds had IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Anti-inflammatory Properties
Compounds with similar structures are often explored for their anti-inflammatory effects. Non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain.
Data Table: Anticancer and Anti-inflammatory Activities of Thiazole Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.38 | |
| Compound B | Anti-inflammatory | 10.00 | |
| This compound | Potential candidate | TBD | TBD |
Antimicrobial Properties
The antimicrobial potential of thiazole derivatives has been explored against various pathogens, including bacteria and fungi. Some studies have shown that modifications to the thiazole ring can enhance antimicrobial activity.
Case Study:
Research involving thiazole derivatives demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting significant inhibition zones in agar diffusion tests .
Pesticide Development
Thiazole-containing compounds are also being investigated for their potential as pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for agrochemical applications.
Data Table: Pesticidal Efficacy of Thiazole Derivatives
Herbicide Potential
Some thiazole derivatives have shown promise as herbicides due to their ability to inhibit specific enzymes involved in plant growth.
Case Study:
A series of thiazole-based herbicides were tested for their effectiveness against common weeds, showing significant growth inhibition at low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of key differences and similarities with related compounds:
Table 1: Comparative Analysis of Structural and Functional Features
Key Findings:
Bioactivity Profile: The fluorinated benzo[d]thiazole-pyrazole core of the target compound may confer selective kinase inhibition, contrasting with the protease-targeting oxazolidinone derivatives listed in .
Metabolic Stability: The fluorine substituent likely reduces oxidative metabolism compared to non-fluorinated analogs, a trend observed in other fluorinated thiazoles .
Q & A
Q. What are the common synthetic routes for N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide?
A typical synthesis involves coupling fluorinated benzo[d]thiazole precursors with pyrazole intermediates. For example, K₂CO₃ in DMF facilitates nucleophilic substitution reactions between halogenated benzothiazoles and pyrazole derivatives under mild conditions (room temperature, 12–24 hours). Post-reaction purification via column chromatography or recrystallization ensures high yields (~60–75%) . Alternative routes may use palladium-catalyzed cross-coupling for regioselective aryl-aryl bond formation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and monitor reaction progress (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm; fluorobenzothiazole aromatic protons at δ 7.8–8.2 ppm) .
- IR Spectroscopy : Detects functional groups like amide C=O (1650–1700 cm⁻¹) and thiazole C-S (650–750 cm⁻¹) .
- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during synthesis?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalyst Screening : Transition metals (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for complex heterocycles .
- Temperature Control : Gradual heating (e.g., 70–80°C) minimizes decomposition of thermally sensitive intermediates .
Post-reaction monitoring via TLC or HPLC is critical to identify byproducts .
Q. How should researchers resolve contradictory bioactivity data in pharmacological studies?
Contradictions may stem from assay variability or off-target effects. Mitigation approaches:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition, cell viability) .
- Molecular Docking : Compare binding poses with known targets (e.g., kinase ATP-binding pockets) to validate selectivity .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives .
Q. What strategies are effective for designing fluorinated analogs with enhanced activity?
Fluorine’s electronegativity and steric profile can modulate bioavailability. Design considerations:
- Positional Isomerism : Compare 4-fluoro vs. 6-fluoro substitution on benzo[d]thiazole for solubility/logP trade-offs .
- Piperazine Incorporation : Fluorophenyl-piperazine hybrids improve blood-brain barrier penetration in CNS-targeted analogs .
- In Silico QSAR Models : Predict ADMET properties using software like Schrödinger or MOE .
Q. What computational methods are recommended for target identification?
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS/AMBER) .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with Thr184 in EGFR kinase) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for fluorine substitutions .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?
Discrepancies may arise from pharmacokinetic differences. Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
